molecular formula C21H21N3O3S B2737335 4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007550-70-0

4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2737335
CAS No.: 1007550-70-0
M. Wt: 395.48
InChI Key: KNOCECRMMBVAOR-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide features a thieno[3,4-c]pyrazole core substituted with an o-tolyl (ortho-methylphenyl) group at position 2 and a benzamide moiety at position 2. The benzamide is further modified with a 4-ethoxy substituent, which enhances lipophilicity and may influence metabolic stability . This scaffold is structurally related to bioactive molecules, including kinase inhibitors and autotaxin inhibitors, as suggested by patent literature and synthetic analogs .

Properties

IUPAC Name

4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-27-16-10-8-15(9-11-16)21(25)22-20-17-12-28(26)13-18(17)23-24(20)19-7-5-4-6-14(19)2/h4-11H,3,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOCECRMMBVAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thieno[3,4-c]pyrazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 319.4 g/mol. The structure features a thieno[3,4-c]pyrazole core that is known for various biological interactions.

Biological Activities

Recent studies have highlighted several biological activities associated with thieno[3,4-c]pyrazole derivatives:

  • Antioxidant Activity :
    • Thieno[3,4-c]pyrazole compounds have demonstrated significant antioxidant properties. In a study involving Clarias gariepinus, these compounds were shown to protect erythrocytes from oxidative damage induced by 4-nonylphenol, reducing the percentage of altered erythrocytes significantly compared to control groups .
  • Anti-inflammatory Effects :
    • Compounds in this class have been reported to inhibit inflammatory pathways. They act as selective inhibitors of phosphodiesterase (PDE) enzymes, which play crucial roles in inflammatory responses .
  • Antimicrobial and Anticancer Activities :
    • Thieno[3,4-c]pyrazole derivatives exhibit antimicrobial properties against various pathogens and have shown potential anticancer activity by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of cell signaling pathways that regulate cell growth and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Interaction : It has been suggested that this compound could bind to certain receptors, altering their activity and triggering downstream biological effects.

Case Studies

  • Erythrocyte Protection Study :
    • A study assessed the protective effects of newly synthesized thieno[3,4-c]pyrazole compounds on fish erythrocytes exposed to toxic substances. Results indicated a marked reduction in erythrocyte malformations when treated with these compounds compared to untreated controls (see Table 1).
Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound A12 ± 1.03
Thieno Compound B0.6 ± 0.16

Scientific Research Applications

Biological Activities

  • Anti-inflammatory Effects
    • Thieno[3,4-c]pyrazole derivatives have been shown to exhibit anti-inflammatory properties. Studies indicate that compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
  • Anticancer Properties
    • Research has demonstrated that derivatives like 4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide possess cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .
  • Neuroprotective Effects
    • Preliminary studies suggest potential neuroprotective effects of thieno[3,4-c]pyrazole derivatives against neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound may exert protective effects by modulating oxidative stress and inhibiting neuronal apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that include:

  • Formation of Thieno[3,4-c]pyrazole Framework : This involves cyclization reactions using appropriate precursors.
  • Functional Group Modifications : Subsequent reactions introduce the ethoxy and benzamide groups to enhance biological activity.
  • Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

  • Anti-inflammatory Study
    • A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers upon treatment with the compound .
  • Cytotoxicity Assay
    • In vitro cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents (R1, R2, R3) Key Features Potential Impact on Properties Reference
4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide R1: o-tolyl, R2: 4-ethoxy, R3: H Ortho-methyl group introduces steric hindrance; ethoxy enhances lipophilicity. Steric effects may reduce binding to flat active sites; moderate solubility due to oxido group.
3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide R1: o-tolyl, R2: 3,4-diethoxy, R3: H Additional ethoxy group increases electron density and lipophilicity. Higher metabolic stability but reduced aqueous solubility.
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide R1: p-tolyl, R2: 4-bromo, R3: H Bromine (electron-withdrawing) and para-methyl group alter electronic and steric profiles. Enhanced halogen bonding potential; para-substitution may improve target affinity.
4-(4-Methylpiperazin-1-yl)-N-(5-tosyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide R1: tosyl, R2: 4-methylpiperazine Tosyl group and piperazine substituent introduce bulk and basicity. Improved solubility in acidic environments; potential for kinase inhibition.

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